3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid
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Overview
Description
3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C11H13FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of the benzoic acid can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and other functional groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(methylthio)benzoic acid
- 3-Fluoro-4-methylbenzoic acid
- 4-Fluoro-3-nitrobenzoic acid methyl ester
Uniqueness
3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group, in particular, can influence the compound’s solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H13FO3S |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13FO3S/c1-6(2)15-8-5-4-7(11(13)14)10(16-3)9(8)12/h4-6H,1-3H3,(H,13,14) |
InChI Key |
RYSRKFAYUGQFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)C(=O)O)SC)F |
Origin of Product |
United States |
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